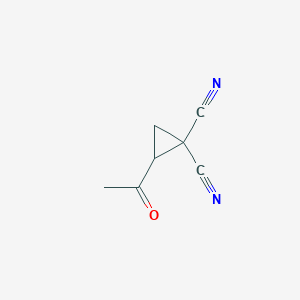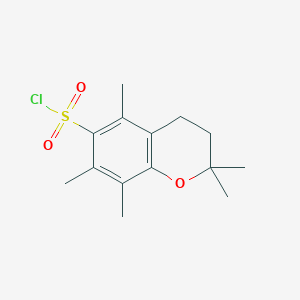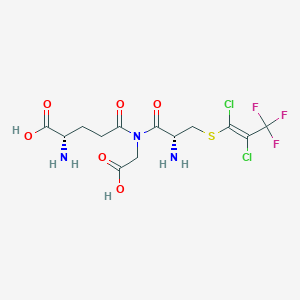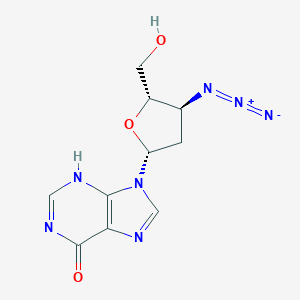
Inosine, 3'-azido-2',3'-dideoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Inosine, 3'-azido-2',3'-dideoxy- is a nucleoside analog that has gained attention in scientific research due to its potential therapeutic applications. It is synthesized using a multi-step process that involves the reaction of inosine with different reagents. The compound has shown promising results in various studies, including its use in cancer treatment, antiviral therapy, and as a potential tool for gene editing.
Wirkmechanismus
The mechanism of action of inosine, 3'-azido-2',3'-dideoxy- involves its incorporation into DNA and RNA, where it can disrupt normal cellular processes. It has been shown to induce cell death in cancer cells by inhibiting DNA replication and repair. It also inhibits viral replication by interfering with the reverse transcriptase enzyme, which is essential for viral replication. In gene editing, it induces site-specific DNA cleavage by binding to specific DNA sequences.
Biochemical and Physiological Effects:
Inosine, 3'-azido-2',3'-dideoxy- has been shown to have various biochemical and physiological effects. It has been shown to induce cell death in cancer cells, inhibit viral replication, and induce site-specific DNA cleavage. Additionally, it has been shown to have immunomodulatory effects, where it can enhance the immune response to viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
Inosine, 3'-azido-2',3'-dideoxy- has several advantages for lab experiments. It is easy to synthesize using a multi-step process, and it has shown promising results in various scientific research applications. However, it has some limitations, such as its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the research on inosine, 3'-azido-2',3'-dideoxy-. One potential direction is to further study its use in cancer treatment, where it has shown promising results in inducing cell death in cancer cells. Another potential direction is to study its use as an antiviral agent, where it has been shown to inhibit the replication of HIV and other viruses. Additionally, further studies are needed to determine its safety and efficacy in gene editing applications.
Synthesemethoden
The synthesis of inosine, 3'-azido-2',3'-dideoxy- involves a multi-step process that includes the reaction of inosine with different reagents. The first step involves the protection of the hydroxyl group at the 2' position of inosine using a protecting group such as TBDMS. The second step involves the reaction of the protected inosine with azide reagent, followed by deprotection of the TBDMS group to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Inosine, 3'-azido-2',3'-dideoxy- has shown promising results in various scientific research applications. It has been studied for its potential use in cancer treatment, where it has been shown to induce cell death in cancer cells. It has also been studied as an antiviral agent, where it has been shown to inhibit the replication of HIV and other viruses. Additionally, it has been studied as a potential tool for gene editing, where it has been shown to induce site-specific DNA cleavage.
Eigenschaften
CAS-Nummer |
116597-13-8 |
|---|---|
Molekularformel |
C10H11N7O3 |
Molekulargewicht |
277.24 g/mol |
IUPAC-Name |
9-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H11N7O3/c11-16-15-5-1-7(20-6(5)2-18)17-4-14-8-9(17)12-3-13-10(8)19/h3-7,18H,1-2H2,(H,12,13,19)/t5-,6+,7+/m0/s1 |
InChI-Schlüssel |
SEUFIMAGNSSKRT-RRKCRQDMSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC=NC3=O)CO)N=[N+]=[N-] |
SMILES |
C1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)N=[N+]=[N-] |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C2NC=NC3=O)CO)N=[N+]=[N-] |
Synonyme |
9-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Benzodioxole-5-carboxamide, N-[[4-(phenylmethyl)-2-morpholinyl]methyl]-](/img/structure/B56375.png)
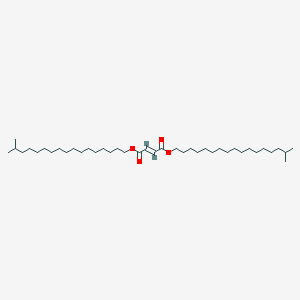
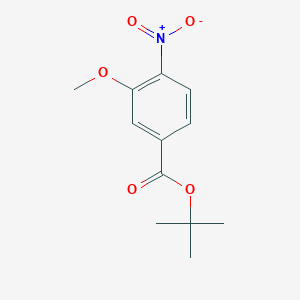

![[2-(Aminomethyl)phenyl]acetic Acid](/img/structure/B56386.png)

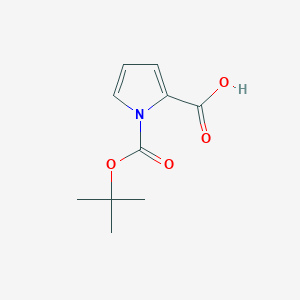


![(3R,3Ar,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one](/img/structure/B56397.png)

